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Compound of Interest

Compound Name: Resolve-AL(TM) GD

Cat. No.: B8256024

Get Quote

Paramagnetic Relaxation Enhancement for Structural &
Quantitative Analysis
Core Identity & Chemical Definition[1][2][3]
Resolve-Al™ Gd is a specialized paramagnetic reagent used primarily to manipulate nuclear

spin relaxation times (

and

) rather than chemical shifts.[1] Unlike its lanthanide counterparts (e.g., Resolve-Al™ Eu or Yb)
which are used to separate overlapping signals via pseudocontact shifts, Resolve-Al™ Gd acts
as a Paramagnetic Relaxation Agent (PRA).[1]

Chemical Name: Gadolinium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionato)[1]

Abbreviation: Gd(tmhd)₃ or Gd(dpm)₃

CAS Number: 14768-15-5[1]

Magnetic State: Paramagnetic (
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, isotropic)[1]

Solubility: Highly soluble in non-polar organic solvents (CDCl₃, C₆D₆) due to the lipophilic

tmhd ligands.[1]

The "Resolve-Al" Nomenclature Distinction
It is critical to distinguish the Gd variant from the rest of the Resolve-Al™ family:

Reagent Metal Ion Primary Effect Application

| Resolve-Al™ Eu | Europium (

) | Shift Agent | Resolving overlapping peaks; Chiral analysis.[1] | | Resolve-Al™ Yb | Ytterbium
(

) | Shift Agent | Spreading spectra over a wider ppm range.[1] | | Resolve-Al™ Gd | Gadolinium
(

) | Relaxation Agent | Shortening

for fast qNMR; Distance measurements (PRE).[1] |

Mechanism of Action: Paramagnetic Relaxation
Enhancement (PRE)[1][3]
Resolve-Al™ Gd functions through Paramagnetic Relaxation Enhancement (PRE).[1] The

Gadolinium ion (

) possesses seven unpaired electrons in a symmetric

ground state.[1] This isotropic electronic distribution means it induces negligible chemical shifts
(unlike Eu or Yb) but generates a potent fluctuating magnetic field that efficiently relaxes
nearby nuclear spins.[1]

The Dipolar Interaction
The relaxation rate enhancement (
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) is driven by the through-space dipole-dipole interaction between the unpaired electron spins
of the Gd and the nuclear spins (e.g.,

,

) of the analyte.[1]

The magnitude of this effect is distance-dependent, following the Solomon-Bloembergen

equation:

[1]

: Distance between the Gd ion and the nucleus.

: Rotational correlation time of the complex.

Dependence: This steep distance dependence makes Resolve-Al™ Gd a "molecular ruler,"
allowing researchers to map distances within a molecule or supramolecular assembly.

Visualization of the Mechanism
The following diagram illustrates the interaction between Resolve-Al™ Gd and a target analyte.
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Figure 1: Mechanistic pathway of Resolve-Al™ Gd interaction. The reagent forms a transient

adduct with the analyte, facilitating through-space dipolar coupling that dramatically shortens

nuclear relaxation times.

Primary Applications in Drug Development[1]
High-Throughput Quantitative NMR (qNMR)
In quantitative NMR, the repetition delay (

) between scans must be at least

to ensure full signal recovery (99.3% magnetization).[1] For slowly relaxing nuclei (e.g.,
quaternary carbons or protons in degassed samples),

can exceed 10-20 seconds, leading to prohibitively long experiment times.

Role of Resolve-Al™ Gd: Adding trace amounts (micromolar) of Resolve-Al™ Gd drastically

reduces

values without broadening lines significantly or shifting peaks.[1]

Benefit: Reduces experiment time by 80-90% while maintaining quantitative accuracy.[1]

Structural Elucidation via PRE
Because the relaxation effect scales with

, Resolve-Al™ Gd is used to determine the spatial position of atoms relative to a binding site.

Workflow:

Bind Resolve-Al™ Gd to a specific site on the molecule (e.g., a hydroxyl or carbonyl

group).[1]

Measure

values for all protons.[1]

Protons closer to the binding site will show a much larger decrease in
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(faster relaxation) than distant protons.[1]

Result: A distance map of the molecule, useful for verifying 3D conformations of drug

candidates.

Multimodal Imaging Probe Development
Resolve-Al™ Gd is frequently used as a surrogate or component in the development of

Theranostic Nanoparticles.

Context: Researchers encapsulate Resolve-Al™ Gd into lipid micelles or silica nanoparticles

to create MRI-active contrast agents.[1][2]

Validation: NMR is used to verify the integrity of the nanoparticle and the accessibility of

water to the Gd center (measuring relaxivity).[1]

Experimental Protocol: Optimization for qNMR
This protocol describes how to use Resolve-Al™ Gd to shorten acquisition times for a standard

qNMR experiment.

Materials
Analyte: ~20 mg of drug substance.[1][3]

Solvent: 0.6 mL CDCl₃ (or compatible deuterated solvent).

Reagent: Resolve-Al™ Gd (Gd(tmhd)₃), 10 mM stock solution in CDCl₃.

Step-by-Step Methodology
Baseline Measurement:

Prepare the analyte sample in CDCl₃.[1][4]

Run a quick inversion-recovery experiment (t1ir) to estimate the longest

in the molecule (usually a quaternary carbon).[1]
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Example:

seconds.[1] Required delay = 75 seconds.

Reagent Addition (Titration):

Add 10

L of the 10 mM Resolve-Al™ Gd stock solution directly to the NMR tube.

Invert gently to mix.

Concentration: This results in ~0.16 mM Gd concentration.[1]

Verification:

Re-run the inversion-recovery experiment.

Target: The longest

should drop to < 1-2 seconds.

Check: Ensure line broadening is acceptable (typically < 2-3 Hz).[1] If lines are too broad,

dilute the sample.

Quantitative Acquisition:

Set relaxation delay (

) to 10 seconds (5

new

).

Acquire

spectrum with inverse gated decoupling.[1]

Outcome: High S/N ratio achieved in minutes rather than hours.
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Data Visualization: Relaxation Efficiency
Parameter Native Sample

With Resolve-Al™
Gd (0.2 mM)

Impact

Longest

(

)

18.5 s 1.2 s 15x Faster Recovery

Pulse Delay (

)
92.5 s 6.0 s Drastic Time Savings

Line Width (

)
0.8 Hz 1.5 Hz Minimal Broadening

Chemical Shift (

)
Unchanged Unchanged

Preserves Spectral

Integrity

Comparison: Resolve-Al™ Gd vs. Other Agents
To ensure the correct reagent is selected, compare Resolve-Al™ Gd against other common

NMR additives.

Reagent Selection

Primary Effect

Resolve-Al™ Gd
(Gd-tmhd₃)

Relaxation (T1/T2)
Speed & Distance

Isotropic
Dipolar coupling

Resolve-Al™ Eu
(Eu-fod₃)

Chemical Shift (δ)
Resolution & Chirality

Anisotropic
Pseudocontact

Cr(acac)₃

Alternative
Relaxation Agent
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Click to download full resolution via product page

Figure 2: Decision matrix for selecting Resolve-Al™ reagents. Use Gd for relaxation/kinetics

and Eu for spectral resolution/chirality.

Vs. Cr(acac)₃: Chromium(III) acetylacetonate is another common relaxation agent.[1]

However, Resolve-Al™ Gd (with tmhd ligands) is significantly more soluble in non-polar

organic solvents and often inert toward sensitive functional groups compared to the

potentially oxidative Cr(III).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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